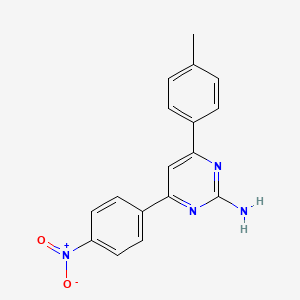
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (NPNPA) is an important organic compound used in a wide variety of scientific research applications. It is a nitrogen-containing heterocyclic compound with two nitrophenyl groups attached to a pyrimidine ring. NPNPA has been studied extensively due to its unique properties and potential applications in the fields of materials science, biochemistry, and drug discovery.
Applications De Recherche Scientifique
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a model compound for studying the structure and reactivity of nitrogen-containing heterocycles. It has also been used in the synthesis of pharmaceuticals and in the development of materials for electronic devices.
Mécanisme D'action
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several distinct mechanisms of action. It can act as an electron donor, donating electrons to electron-deficient molecules. It can also act as an electron acceptor, accepting electrons from electron-rich molecules. Additionally, 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine can act as a Lewis acid, forming complexes with electron-rich molecules.
Biochemical and Physiological Effects
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and to have antioxidant and anti-inflammatory activities. Additionally, 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has been found to have cytotoxic and anti-cancer activities.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and handle in the laboratory. Additionally, it is relatively stable and can be stored for long periods of time. One limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.
Orientations Futures
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine has numerous potential applications in the future. It could be used in the development of new pharmaceuticals and materials for electronic devices. Additionally, it could be used to develop new catalysts for organic synthesis, and to study the structure and reactivity of nitrogen-containing heterocycles. Finally, it could be used to develop new antibacterial and antifungal agents, and to study the biochemical and physiological effects of 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine.
Méthodes De Synthèse
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine is synthesized from 3-nitrophenol and 4-nitrophenol in a two-step process. In the first step, the nitrophenols are reacted with ethylenediamine to form the corresponding aminonitrophenols. In the second step, the aminonitrophenols are reacted with anhydrous aluminum chloride to form the desired 4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine. This reaction requires careful control of the reaction temperature and pH, as well as the use of an inert atmosphere.
Propriétés
IUPAC Name |
4-(3-nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N5O4/c17-16-18-14(10-4-6-12(7-5-10)20(22)23)9-15(19-16)11-2-1-3-13(8-11)21(24)25/h1-9H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLOKYPUQAOVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC(=C2)C3=CC=C(C=C3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Nitrophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-Pyridylimino)methyl]phenol](/img/structure/B6346859.png)









